molecular formula C17H16N2O2S B043535 N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 120164-66-1

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B043535
M. Wt: 312.4 g/mol
InChI Key: OUCUOBHNOBRJKZ-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide, also known as HMB, is a compound that has been extensively studied for its potential therapeutic applications in various fields of science. HMB is a derivative of thiazole, which is a heterocyclic organic compound containing sulfur and nitrogen atoms in its ring structure.

Scientific Research Applications

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In the field of materials science, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.

Mechanism Of Action

The mechanism of action of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways.

Biochemical And Physiological Effects

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have shown that N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can reduce tumor growth in animal models of cancer, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is its versatility as a building block for the synthesis of novel materials and compounds. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide-based materials for optoelectronics and photonics. Another area of interest is the investigation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the development of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide derivatives with improved solubility and bioavailability could lead to new therapeutic applications in cancer and inflammation.

Synthesis Methods

The synthesis of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole with 2,3,3-trimethyl-2H-indol-1-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide as the final product. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can be purified by recrystallization or chromatography techniques.

properties

CAS RN

120164-66-1

Product Name

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H16N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h4-8,20H,1-3H3,(H,18,19,21)

InChI Key

OUCUOBHNOBRJKZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)C)O)C

synonyms

Benzamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Origin of Product

United States

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